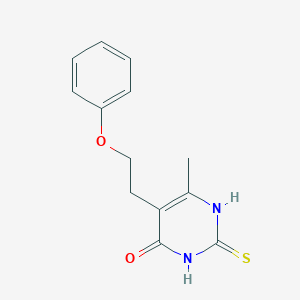![molecular formula C15H13N5O2 B14947888 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile is a complex organic compound that belongs to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety
Vorbereitungsmethoden
The synthesis of 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile involves multiple steps. One common synthetic route includes the reaction of 1,3-dimethylxanthine with benzyl cyanide under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the type of reaction and the conditions employed .
Wissenschaftliche Forschungsanwendungen
4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile include other xanthine derivatives such as:
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular structure and the resulting properties that make it suitable for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H13N5O2 |
|---|---|
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
4-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H13N5O2/c1-18-13-12(14(21)19(2)15(18)22)20(9-17-13)8-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI-Schlüssel |
WZLFCWUXMAYVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947812.png)
![2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B14947815.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947822.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14947844.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)

